4,8-dimethylthieno[2,3-f][1]benzothiole
Description
4,8-Dimethylthieno[2,3-f][1]benzothiole is a fused heterocyclic compound featuring a benzothiole core fused with a thiophene ring at the [2,3-f] position, substituted with methyl groups at the 4 and 8 positions. This structure confers unique electronic and steric properties, making it relevant in materials science and medicinal chemistry. The compound is synthesized via photocycloaddition or metal-mediated reactions, as demonstrated in studies involving thiophene-fused quinone derivatives .
Properties
Molecular Formula |
C12H10S2 |
|---|---|
Molecular Weight |
218.3 g/mol |
IUPAC Name |
4,8-dimethylthieno[2,3-f][1]benzothiole |
InChI |
InChI=1S/C12H10S2/c1-7-9-3-5-14-12(9)8(2)10-4-6-13-11(7)10/h3-6H,1-2H3 |
InChI Key |
KIXYFUIWGAMYTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CSC2=C(C3=C1SC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-dimethylthieno2,3-fbenzothiole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of 4,8-dimethylthieno2,3-fbenzothiole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
4,8-Dimethylthieno2,3-fbenzothiole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the thieno ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4,8-Dimethylthieno2,3-fbenzothiole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 4,8-dimethylthieno2,3-fbenzothiole and its derivatives involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed bioactivities. For example, the compound may inhibit certain enzymes or interact with cellular receptors, thereby exerting its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno[2,3-f]benzofuran-4,8-dione Derivatives
Structural Differences: Replacing sulfur in the benzothiole core with oxygen yields benzofuran analogs. For example, ethyl 7-methyl-4,8-dioxo-2,3,4,8-tetrahydrothieno[2,3-f]benzofuran-6-carboxylate shares the fused thiophene ring but incorporates a ketone group and ester functionality . Synthesis: Both compounds utilize photocycloaddition or Ce(IV)-mediated reactions, but the benzofuran derivatives require additional oxidation steps to form the dione moiety .
Alkoxy-Substituted Thieno[2,3-f][1]benzothioles
Example: 2,6-Dibromo-4,8-bis(2-butyloctoxy)thieno[2,3-f][1]benzothiole (CAS 1336893-15-2) features alkoxy chains instead of methyl groups, significantly altering solubility and electronic properties.
| Property | 4,8-Dimethylthieno[2,3-f][1]benzothiole | 2,6-Dibromo-4,8-bis(2-butyloctoxy) Derivative |
|---|---|---|
| Molecular Weight | ~290–310 g/mol (estimated) | 716.716 g/mol |
| Substituents | Methyl | Bromine + alkoxy chains |
| Applications | Medicinal chemistry (hypothetical) | Organic semiconductors |
| Synthesis Complexity | Moderate | High (multiple substitution steps) |
Key Insight : Alkoxy derivatives exhibit enhanced solubility in organic solvents, making them suitable for optoelectronic devices, whereas methyl groups prioritize steric effects over solubility .
Thieno[3,4-f][2]benzothiole-4,8-dione Derivatives
Example: 1,3-Dibromo-5,7-bis(2-butyloctyl)thieno[3,4-f][2]benzothiole-4,8-dione (CAS 2093197-88-5) introduces ketone groups and bromine atoms.
- Structural Impact : The dione moiety increases electrophilicity, enabling nucleophilic attacks at the 4,8-positions, unlike the methyl-substituted analog.
- Applications : Brominated derivatives are intermediates in polymer synthesis, leveraging their reactivity for cross-coupling reactions .
Thieno[2,3-b]thiophene-Based Systems
Example: 3,3'-(3,4-Dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(5-amino-7-aryle-7H-thiazolo[3,2-a]pyridine-6,8-dicarbonitrile) features a thieno[2,3-b]thiophene core.
- Electronic Properties: The extended conjugation in thieno[2,3-b]thiophene derivatives results in lower bandgaps (~1.5–2.0 eV) compared to the benzothiole analog (~2.5–3.0 eV estimated).
- Synthesis: Requires multi-step nucleophilic substitution and cyclization, contrasting with the one-step photocycloaddition used for this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
